2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-
Description
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- (IUPAC name: 5-isopropyl-5-(2-oxopropyl)furan-2(5H)-one) is a substituted furanone derivative characterized by a five-membered lactone ring with two distinct substituents at the 5-position:
- 1-Methylethyl (isopropyl) group: A branched alkyl chain contributing steric bulk and hydrophobicity.
The ketone moiety in the 2-oxopropyl group may also facilitate interactions with biological targets, such as enzymes or receptors, by forming hydrogen bonds or acting as a Michael acceptor .
Properties
CAS No. |
663598-74-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(2-oxopropyl)-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)10(6-8(3)11)5-4-9(12)13-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
GBAIVRQHNJVNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC(=O)O1)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials might include substituted acetoacetates or similar compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the furanone ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related furanones:
Key Comparative Insights
Reactivity
- Electrophilicity : The 2-oxopropyl group in the target compound and ’s brominated analog both enhance electrophilicity, enabling reactions such as nucleophilic substitutions or cycloadditions. However, the bromine atom in increases polarity and may facilitate halogen-bonding interactions .
Biological Activity
2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)-, a member of the furanone family, has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in pharmaceuticals and agriculture due to its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
- CAS Number : 663598-74-1
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- IUPAC Name : 5-(2-oxopropyl)-5-propan-2-ylfuran-2-one
| Property | Value |
|---|---|
| CAS No. | 663598-74-1 |
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 5-(2-oxopropyl)-5-propan-2-ylfuran-2-one |
| InChI Key | GBAIVRQHNJVNQN-UHFFFAOYSA-N |
The biological activity of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- is primarily attributed to its ability to induce reactive oxygen species (ROS) formation and interact with various proteins. This compound may impair cellular anti-ROS defense mechanisms, leading to significant antimicrobial effects against certain bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus .
Antimicrobial Activity
Research has demonstrated that derivatives of 2(5H)-furanone exhibit potent antibacterial properties. For instance, a derivative known as F105 was shown to effectively repress the growth of S. aureus, both methicillin-sensitive and resistant strains. At concentrations ranging from 8–16 μg/mL, F105 inhibited bacterial growth, and at 32 μg/mL, it achieved a 99.9% kill rate against various Gram-positive bacteria .
Table: Minimum Inhibitory Concentrations (MICs) of Furanone Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| F105 | S. aureus | 8–16 |
| F105 | B. cereus | 16 |
| F105 | B. subtilis | 32 |
| F105 | S. epidermidis | 32 |
| F105 | E. coli | >128 |
Case Studies
- Antibiofilm Activity : A study evaluated the ability of various furanone derivatives to prevent biofilm formation by pathogenic bacteria. The results indicated that these compounds effectively inhibited biofilm development in Gram-positive bacteria, correlating with their MIC values .
- Oxidative Stress Induction : Another investigation focused on the oxidative stress response induced by furanone derivatives in bacterial cells. The findings suggested that these compounds not only generate ROS but also modify protein structures through oxidation, which contributes to their antibacterial efficacy .
Comparison with Similar Compounds
The biological activity of 2(5H)-Furanone, 5-(1-methylethyl)-5-(2-oxopropyl)- can be compared with other furanone derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| F105 | Antimicrobial | Induces ROS formation |
| 2(5H)-Furanone, 5-methyl- | Antimicrobial | Lacks isopropyl group |
| 2(5H)-Furanone, 5-(ethyl)- | Similar structure | Different substituent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
